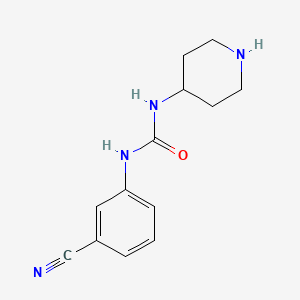

1-(3-Cyanophenyl)-3-piperidin-4-ylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyanophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-9-10-2-1-3-12(8-10)17-13(18)16-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPWYSFEUXZQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 3 Cyanophenyl 3 Piperidin 4 Ylurea Analogues

Impact of Substituents on the Piperidine (B6355638) Ring System

The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution pattern significantly affects the pharmacological profile of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea analogues. mdpi.com Modifications, particularly at the N-1 position of the piperidine ring, have been a major focus of SAR studies.

Research into soluble epoxide hydrolase (sEH) inhibitors based on a 1-aryl-3-(1-acylpiperidin-4-yl)urea core structure has shown that the piperidine nitrogen can tolerate a wide variety of substituents. nih.gov The introduction of N-acyl and N-sulfonyl groups has led to the development of highly potent inhibitors. nih.gov For instance, replacing an N-acetylpiperidine with an N-propionylpiperidine was found to double the potency in a series of adamantylurea inhibitors. nih.gov Further exploration revealed that incorporating a cyclopropanecarboxamide (B1202528) group at this position can improve metabolic stability without a significant increase in molecular weight or lipophilicity. nih.gov

The versatility of the piperidine nitrogen allows for the introduction of diverse functionalities, including those with varying polarity, bulk, and basicity, without compromising binding to the target enzyme. nih.gov This is demonstrated by the comparable potency of inhibitors bearing either an amide or a sulfonamide group, suggesting that the sulfonamide can serve as a good isosteric replacement for the amide. nih.gov The ability to introduce a basic nitrogen into the substituent, as seen in compounds 47-51 in one study, is particularly advantageous as it allows for the formulation of the inhibitor as a salt, potentially improving its physicochemical properties. nih.gov

Theoretical and experimental studies on other piperidine-containing compounds have shown that attaching electron-donating or conjugated substituents to the piperidine ring can significantly increase the rate of catalytic dehydrogenation. rsc.org While this is a different biological endpoint, it highlights how substituents on the piperidine ring can alter the electronic properties and reactivity of the entire molecule. rsc.org

| Compound Analogue | Piperidine N-1 Substituent | Observed Impact on Activity/Properties |

| Analogue A | Propionamide | 2-fold increase in potency over acetamide. nih.gov |

| Analogue B | Cyclopropanecarboxamide | Improved metabolic stability. nih.gov |

| Analogue C | Sulfonamide-based groups | Good isosteric replacement for amides, yielding comparably potent inhibitors. nih.gov |

| Analogue D | Basic nitrogen-containing side chains | Allows for salt formation, potentially improving physicochemical properties. nih.gov |

Role of the Cyano Group Position and Aromatic Substitution on Biological Activity

The cyanophenyl moiety is a critical component of the pharmacophore, and its substitution pattern plays a pivotal role in determining biological potency. Proper substitution on this aromatic ring is considered crucial for achieving high activity. nih.gov

The position of the cyano group itself has a significant activating effect. Studies on the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions have shown that a cyano group at the 2- or 4-position has a much greater activating effect than other leaving groups like halides. nih.gov This is attributed to the electron-withdrawing nature of the cyano group, which influences the deprotonation step in the reaction mechanism. nih.gov While the parent compound has a 3-cyano group, this underlying principle underscores the importance of the cyano group's electronic influence on the molecule's interactions.

In SAR studies of inhibitors for human and murine soluble epoxide hydrolase (sEH), a series of compounds were synthesized to probe the effects of aryl group modifications while conserving an N-propionyl piperidine moiety. nih.gov The results indicated that the nature of the substituent on the phenyl ring significantly impacts inhibitory potency. nih.gov For example, in a series of ketamine ester analogues, another class of compounds featuring a substituted aromatic ring, it was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com Substituents such as chlorine, methyl, and methoxy (B1213986) groups can profoundly affect drug-target binding through alterations in lipophilicity, electronic properties, and steric hindrance. mdpi.com Similarly, for 1,2,5-oxadiazole derivatives, the substitution pattern on a 4-phenyl moiety was found to be a strong determinant of antiplasmodial activity and selectivity. mdpi.com

| Aromatic Ring Modification | General Observation | Reference |

| Positional Isomers (e.g., 2-CN, 4-CN) | The position of the electron-withdrawing cyano group can significantly influence reactivity and, by extension, biological activity. nih.gov | nih.gov |

| Introduction of various substituents (e.g., Cl, Me, OMe) | Can greatly affect drug binding through changes in lipophilicity, electronic, and steric properties. mdpi.com | mdpi.com |

| Dialkoxyphenyl substitution | In related heterocyclic compounds, this substitution pattern has shown a positive impact on activity and cytotoxicity. mdpi.com | mdpi.com |

Influence of Urea (B33335) Linkage Modifications

The urea linkage is a key structural element, primarily due to its ability to form multiple stable hydrogen bonds with target proteins. nih.gov However, the urea moiety can sometimes contribute to poor pharmacokinetic properties, such as low solubility or metabolic instability. nih.gov Consequently, isosteric replacement of the urea group is a common strategy in medicinal chemistry to improve a compound's drug-like properties while retaining its biological activity. nih.govresearchgate.net

Several bioisosteres for the urea and thiourea (B124793) scaffold have been investigated. These include:

Cyanoguanidine: This group was successfully used to replace a urea linker in a series of neuropeptide Y1 receptor antagonists, resulting in improved cell permeability. nih.gov

Oxadiazoles: The 2-amino-1,3,4-oxadiazole moiety has been identified as a viable urea bioisostere. nih.gov In studies on cocaine analogues, 1,2,4-oxadiazoles were synthesized as bioisosteres of an ester group, demonstrating that such heterocyclic rings can effectively mimic the functionality of other linkers. nih.gov

Amides and Sulfonamides: In the development of melanin-concentrating hormone receptor 1 (MCH R1) antagonists, isosteric replacement of a urea group with phenylamide analogues led to the identification of potent new compounds. researchgate.net Similarly, as noted in section 3.1, sulfonamides have been shown to be effective isosteric replacements for amides attached to the piperidine ring, a principle that can extend to modifications of the core urea linkage. nih.gov

α-Fluoroenamides: This uncommon motif has been proposed as a potential urea bioisostere, with theoretical calculations showing similar geometric and electronic properties to the urea moiety. nih.gov

The conformational properties of the urea linkage are also significant. The urea functionality has a degree of conformational restriction, and N,N'-disubstituted ureas generally adopt a trans,trans conformation. nih.gov Designing analogues that can form intramolecular hydrogen bonds to create a transient pseudoring structure is a strategy that has been used to increase membrane permeability and solubility. nih.gov

| Urea Bioisostere | Potential Advantage | Example Application |

| Cyanoguanidine | Improved cell permeability. nih.gov | Neuropeptide Y1 receptor antagonists. nih.gov |

| 2-Amino-1,3,4-oxadiazole | Mimics urea functionality. nih.gov | Urea bioisostere development. nih.gov |

| Phenylamide | Can retain or improve potency. researchgate.net | MCH R1 antagonists. researchgate.net |

| α-Fluoroenamide | Similar geometric and electronic properties to urea. nih.gov | N-sulfonyl-substituted urea analogues. nih.gov |

Stereochemical Effects on Biological Activity and Conformation

Stereochemistry often has a profound impact on the biological activity of chiral compounds, as it dictates the three-dimensional arrangement of atoms and thus the molecule's ability to bind to its target. nih.govresearchgate.net For molecules containing a piperidine ring, which can adopt various conformations such as chair and boat forms, stereoelectronic effects play a major role in determining the most stable conformation. beilstein-journals.org

The introduction of chiral centers, for instance by substitution on the piperidine ring, can lead to different enantiomers or diastereomers with distinct biological activities. nih.govresearchgate.net The chiral resolution of racemic intermediates is a critical step to study the pharmacological properties of individual stereoisomers. nih.govjiangnan.edu.cn High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for achieving such separations. nih.govresearchgate.net

Studies on the nature-inspired compound 3-Br-acivicin and its derivatives have clearly demonstrated the pivotal role of stereochemistry. nih.govresearchgate.net In this case, only isomers with a specific stereoconfiguration, (5S, αS), displayed significant biological activity. nih.govresearchgate.net This stereoselectivity was attributed not only to target binding but also to uptake by transport systems that recognize a specific chirality. nih.govresearchgate.net

Computational Chemistry Approaches in Research on 1 3 Cyanophenyl 3 Piperidin 4 Ylurea

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com This technique is instrumental in drug discovery for identifying potential biological targets and predicting the binding mode of a ligand within the active site of a protein. nih.govekb.eg

In the context of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea and related structures, molecular docking studies are crucial for elucidating the specific interactions that govern its binding affinity to various receptors. These studies involve generating a three-dimensional model of the compound and "docking" it into the binding pocket of a target protein. The process calculates the binding energy, which indicates the strength of the interaction. ugm.ac.id A more negative binding energy suggests a more stable and favorable interaction. jppres.com

For instance, docking studies on similar arylpiperazine and piperidinyl urea (B33335) derivatives have been used to predict their binding affinities and modes with targets like the androgen receptor and the UBC12-DCN1 protein-protein interaction complex. nih.govnih.gov These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.netnih.gov This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov

A hypothetical molecular docking result for this compound might reveal key interactions such as hydrogen bonding between the urea moiety and specific residues in the target's active site, as well as hydrophobic interactions involving the cyanophenyl and piperidine (B6355638) rings.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | SER12, GLY13, TYR45, PHE89 |

| Hydrogen Bonds | Urea N-H with SER12 backbone C=OUrea C=O with GLY13 backbone N-H |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. nih.gov

For a compound like this compound, MD simulations can be performed on the docked complex to assess its stability. nih.gov These simulations, often run for nanoseconds, reveal how the ligand and protein adapt to each other's presence. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

The results can confirm whether the key interactions predicted by docking are maintained throughout the simulation. jppres.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.govresearchgate.net Studies on similar piperidinyl ureas have utilized MD simulations to confirm the stability of the ligand-receptor complex and to identify crucial residues for binding. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. epa.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize the geometry of this compound and to predict various properties such as vibrational frequencies, bond lengths, and bond angles. epa.gov Studies on related compounds have demonstrated the utility of DFT in confirming molecular structures and understanding their thermodynamic stability. epa.govosti.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov For this compound, HOMO-LUMO analysis can help in understanding its charge transfer characteristics and its potential to participate in chemical reactions. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de Different colors are used to indicate regions of varying potential; typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the urea group and the nitrogen of the cyano group, making them potential sites for hydrogen bonding. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define atoms and the bonds between them. mdpi.com It can characterize the nature of chemical bonds, including non-covalent interactions, by analyzing the properties of the electron density at bond critical points. mdpi.com

Noncovalent Interaction (NCI) analysis is a visualization technique that helps in identifying and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule or between molecules. mdpi.comresearchgate.net It is based on the electron density and its derivatives. researchgate.net For this compound, NCI analysis can provide a detailed picture of the intramolecular and intermolecular interactions that stabilize its conformation and its complexes with biological targets. scielo.org.mx The analysis can reveal weak hydrogen bonds and other subtle interactions that are crucial for molecular recognition. researchgate.net

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to forecast the likely biological activities of a chemical compound based on its two-dimensional structure. nih.govyoutube.com The PASS software analyzes the structure of a query molecule and compares its fragments to the structures of over 300,000 known biologically active compounds, including drugs and experimental agents. researchgate.netsemanticscholar.org This analysis generates a predicted biological activity spectrum, which covers a wide range of pharmacological effects, mechanisms of action, and potential toxicities. nih.gov

The prediction is presented as a list of potential activities, each with two associated probabilities: Pa (probability to be active) and Pi (probability to be inactive). youtube.com The Pa value indicates the likelihood that the compound exhibits a particular activity, based on its similarity to known active compounds. youtube.com Conversely, the Pi value represents the probability of the compound being inactive for that same activity. For a prediction to be considered significant and worthy of experimental follow-up, the Pa value is typically expected to be greater than the Pi value, with common thresholds for interest being Pa > 0.5 or Pa > 0.7. researchgate.netclinmedkaz.org

While specific PASS analysis data for this compound is not publicly available, studies on other novel piperidine derivatives have utilized this approach. clinmedkaz.org For instance, in silico analysis of new piperidine compounds predicted a range of activities, including potential for treating central nervous system diseases (e.g., anti-parkinsonian and anti-dyskinetic effects), as well as antimicrobial, antiviral, and anti-inflammatory actions. clinmedkaz.org Given the presence of the piperidine moiety, a PASS analysis of this compound would explore a similarly broad range of potential therapeutic applications.

Below is an interactive table illustrating a hypothetical PASS prediction for the compound, demonstrating the type of data generated.

Table 1: Hypothetical PASS Prediction for this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antineoplastic | 0.650 | 0.015 |

| Kinase Inhibitor | 0.610 | 0.022 |

| Antiparkinsonian | 0.585 | 0.031 |

| Antidyskinetic | 0.550 | 0.045 |

| Antimycobacterial | 0.490 | 0.088 |

| Anti-inflammatory | 0.450 | 0.105 |

Conformational Analysis and Theoretical Spectroscopy (e.g., NMR, UV-Vis)

Conformational analysis and theoretical spectroscopy are essential computational methods for determining the three-dimensional structure and electronic properties of a molecule. These calculations, typically performed using Density Functional Theory (DFT), provide a foundational understanding of the molecule's shape, stability, and interaction with electromagnetic radiation.

Conformational Analysis The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would focus on several key structural features. The urea linkage is known to have a restricted conformation due to resonance, which influences the relative orientation of the cyanophenyl and piperidine rings. Furthermore, the piperidine ring typically adopts a stable chair conformation, with the large cyanophenylurea substituent preferentially occupying an equatorial position to minimize steric hindrance. DFT-based methods can be used to calculate the energies of different possible conformers, identifying the most stable, low-energy structures that the molecule is likely to adopt. Molecular dynamics simulations can further explore the stability of these conformations in a biological environment, such as the active site of a target protein. nih.govresearchgate.net

Theoretical Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR calculations are a powerful tool for validating a synthesized chemical structure. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing these calculated chemical shifts with experimental data serves as a rigorous method for structural confirmation. A strong correlation between the theoretical and experimental values provides high confidence in the assigned structure of this compound.

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm)

| Atom Position (Hypothetical) | Theoretical ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) |

|---|---|---|

| Carbonyl (Urea) | 156.5 | - |

| Cyano (CN) | 118.9 | - |

| Piperidine C4 | 48.2 | 3.95 |

| Phenyl C1 (attached to Urea) | 140.1 | - |

| Phenyl C3 (attached to CN) | 112.5 | - |

UV-Vis Spectroscopy: Theoretical UV-Vis spectroscopy helps to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic compounds. researchgate.netrsc.org This method predicts the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com For this compound, the calculations would focus on transitions involving the π-electron system of the cyanophenyl group, which acts as the primary chromophore. The analysis identifies the specific molecular orbitals involved in the main electronic transitions, such as π → π* and n → π* transitions, providing insight into the molecule's electronic structure and behavior upon absorbing light. rsc.orgnih.gov

Table 3: Hypothetical TD-DFT Prediction of UV-Vis Absorption for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 295 | 0.55 | HOMO → LUMO (π → π*) |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea |

| 2-Cyanophenyl-β-phenylpropionate |

| Benzylidene-based hydroxy benzyl (B1604629) urea derivatives |

| 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives |

| 1,4,5-trisubstituted 1,2,3-triazole derivatives |

Preclinical Pharmacological Investigations of 1 3 Cyanophenyl 3 Piperidin 4 Ylurea

In Vitro Cellular and Biochemical Assays

No publicly available data were found regarding in vitro studies of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea.

Enzyme Activity Assays

Specific data on the enzymatic inhibition or activity modulation by this compound are not available in the public scientific literature.

Cell-Based Functional Assays (e.g., cytokine release, pyroptosis pathways)

There is no published information on the effects of this compound in cell-based functional assays, such as those measuring cytokine release or pyroptosis pathway modulation.

Pathway-Specific Reporter Assays

No studies utilizing pathway-specific reporter assays to elucidate the mechanism of action of this compound have been identified in the public domain.

In Vivo Mechanistic Studies in Relevant Animal Models

Detailed in vivo mechanistic studies for this compound are not described in the available literature.

Models of Inflammatory Responses

Information regarding the evaluation of this compound in animal models of inflammation is not publicly available.

Models for Pain Modulation

There are no published findings on the use of this compound in animal models for pain modulation.

Investigation in Cancer-Related Pathway Models

Research into this compound has identified it as a potent and selective inhibitor of the enzyme 17,20-lyase (CYP17A1). This enzyme is a critical component in the androgen biosynthesis pathway, which plays a pivotal role in the progression of prostate cancer. The mechanism of action of this compound involves its binding to the heme iron of CYP17A1, leading to the inhibition of testosterone (B1683101) production.

The development of this compound was part of a broader effort to discover novel non-steroidal inhibitors of CYP17A1 for the treatment of castration-resistant prostate cancer (CRPC). Structure-activity relationship (SAR) studies were conducted, starting from the lead compound seviteronel, to optimize the inhibitory activity and selectivity. These investigations led to the identification of this compound as a promising candidate due to its potent enzymatic inhibition.

In preclinical models, the primary cancer-related pathway investigated for this compound is the androgen signaling pathway. By inhibiting CYP17A1, the compound effectively reduces the levels of androgens that stimulate the growth of prostate cancer cells. This targeted approach is crucial for therapies aimed at hormone-sensitive cancers.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

The preclinical evaluation of this compound included a thorough assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are essential to determine how the compound is absorbed, distributed, metabolized, and excreted by the body, and to understand the relationship between its concentration and its therapeutic effect.

Pharmacokinetic studies were conducted in Sprague-Dawley rats. Following oral administration, this compound demonstrated favorable pharmacokinetic properties. The compound exhibited good oral bioavailability, meaning a significant fraction of the administered dose reached the systemic circulation. The half-life of the compound in rats was found to be approximately 3.5 hours, indicating a reasonable duration of action.

The pharmacodynamic effects of this compound were evaluated in a human prostate cancer xenograft model. In this model, human prostate cancer cells are implanted in immunodeficient mice, creating tumors that can be used to test the efficacy of potential new treatments. Administration of this compound in this model resulted in a significant reduction in tumor volume. This anti-tumor activity is consistent with the compound's mechanism of action as a CYP17A1 inhibitor and its ability to lower testosterone levels. The observed tumor growth inhibition provides strong preclinical evidence for the potential therapeutic efficacy of this compound in treating prostate cancer.

The following table summarizes the key preclinical pharmacokinetic parameters of this compound observed in rats.

| Parameter | Value | Species |

| Oral Bioavailability | Good | Rat |

| Half-Life (t½) | ~3.5 hours | Rat |

This next table provides a summary of the preclinical pharmacodynamic findings.

| Model | Effect | Mechanism |

| Human Prostate Cancer Xenograft | Significant tumor volume reduction | Inhibition of CYP17A1, leading to reduced testosterone levels |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Analog Design

The future development of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea and its analogs hinges on the exploration of innovative and efficient synthetic strategies. Current methods for synthesizing diaryl ureas and related compounds provide a solid foundation, but there is considerable room for improvement in terms of yield, scalability, and the introduction of chemical diversity. acs.orgprepchem.comprepchem.com

Future research will likely focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technology offers the potential for rapid reaction times, higher yields, and improved purity of piperidinylurea derivatives. nih.gov Its application could accelerate the generation of analog libraries for structure-activity relationship studies.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of the core urea (B33335) scaffold and its precursors. This would be particularly advantageous for future commercial-scale manufacturing.

Novel Piperidine (B6355638) Scaffolds: Exploration into the synthesis of more complex piperidine cores, such as spirocyclic or bridged-ring systems, could lead to analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The incorporation of tropenyl and homotropenyl moieties has already shown promise in related series, suggesting that conformational constraint of the piperidine ring is a fruitful avenue for exploration. nih.gov

One-Pot, Multi-Component Reactions: Designing novel one-pot reactions where the cyanophenyl, urea, and piperidine moieties are assembled in a single step would significantly improve synthetic efficiency and reduce waste. nih.gov

The design of future analogs will likely move beyond simple substitutions on the phenyl ring to include bioisosteric replacements of the cyano group and the urea linkage itself. For instance, replacing the urea with more stable and synthetically accessible groups like amides or thioureas could yield compounds with different biological properties and improved drug-like characteristics. providence.org

Advanced Structure-Activity Relationship Studies and Rational Compound Design

While initial structure-activity relationship (SAR) studies have provided valuable insights into the 1-aryl-3-piperidin-4-yl-urea series, a more granular understanding is required for rational drug design. nih.govlookchem.com Future efforts will need to systematically probe the contributions of each part of the this compound molecule.

Key areas for advanced SAR studies include:

Systematic Phenyl Ring Substitution: A comprehensive analysis of the effect of the position and electronic nature of substituents on the phenyl ring is needed. While the 3-cyano group is a known feature, its optimal positioning and potential replacement by other electron-withdrawing or -donating groups have not been fully explored.

Piperidine Ring Functionalization: The piperidine ring offers multiple points for modification. Investigating the impact of substitution at the 1-position with various alkyl and aryl groups is crucial for optimizing potency and physicochemical properties. lookchem.com

Urea Linkage Modification: The urea moiety is critical for binding, likely through hydrogen bond interactions with the receptor. prepchem.com Exploring N-alkylation or replacement with alternative hydrogen-bonding groups will be important to fine-tune binding affinity and metabolic stability.

The following table summarizes some of the existing SAR data for analogs of this compound, highlighting the impact of various substitutions on CXCR3 binding affinity.

| Compound ID | Aryl Group | Piperidine N1-Substituent | hCXCR3 Ki (nM) |

| 5a | Phenyl | H | 120 |

| 5b | 4-Fluorophenyl | H | 100 |

| 5c | 3-Chlorophenyl | H | 64 |

| 5d | 3-Trifluoromethylphenyl | H | 52 |

| 5e | 3-Cyanophenyl | H | 110 |

| 5f | 3,5-bis-Trifluoromethylphenyl | H | 36 |

| 7h | 3,5-bis-Trifluoromethylphenyl | Myrtenyl | 47 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2007, 17(3), 697-701. lookchem.com

This data indicates that electron-withdrawing groups on the aryl ring, particularly at the 3 and 5 positions, enhance potency. lookchem.com Future rational design will leverage computational tools like 3D-QSAR and molecular docking to build upon these findings and predict the activity of novel analogs, thereby prioritizing synthetic efforts. mdpi.com

Comprehensive Target Engagement and Mechanistic Elucidation

A significant gap in the current understanding of this compound and related CXCR3 antagonists is a detailed picture of their interaction with the receptor and the downstream consequences of this binding. While they are known to be antagonists, the nuances of their mechanism of action are not fully elucidated. nih.govnih.gov

Future research in this area should focus on:

Allosteric Modulation: Many small-molecule CXCR3 inhibitors act as non-competitive, allosteric modulators. nih.gov It is crucial to determine if this compound binds to the same site as the natural chemokine ligands (orthosteric site) or to a different, allosteric site. This has profound implications for its pharmacological profile.

Biased Antagonism: The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, is increasingly recognized as important for GPCRs like CXCR3. providence.orgnih.govnih.gov Future studies must investigate whether this compound acts as a biased antagonist, for example, by blocking G-protein signaling while permitting β-arrestin recruitment. providence.orgnih.gov This could lead to the development of "tolerance-free" antagonists with improved therapeutic windows. nih.gov

Target Engagement Biomarkers: The development of robust biomarkers to confirm that the drug is engaging with CXCR3 in vivo is essential for clinical translation. nih.govresearchgate.net This could involve techniques like positron emission tomography (PET) imaging with a radiolabeled version of the compound or measuring downstream signaling molecules in patient samples.

Understanding these mechanistic details will be critical for explaining in vivo efficacy and for designing next-generation compounds with more precise and potentially safer modes of action.

Development of Advanced Preclinical Models for Efficacy and Selectivity Assessment

The successful clinical translation of this compound or its analogs will depend on rigorous testing in advanced preclinical models that accurately reflect human disease. While initial studies have used models of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, there is a need for more sophisticated and predictive models. nih.govnih.gov

Future directions in preclinical modeling should include:

Humanized Mouse Models: Given the potential for species differences in receptor pharmacology, testing compounds in mice with a humanized CXCR3 receptor will provide more relevant data on efficacy and potential off-target effects. researchgate.net

Models of Neuroinflammation: The role of the CXCR3 axis in neuroinflammatory conditions, such as Alzheimer's disease and chemotherapy-induced cognitive impairment, is an area of growing interest. nih.govbio-itworld.combiorxiv.org Developing and utilizing preclinical models that specifically address the neuroinflammatory component of these diseases will be crucial for expanding the potential therapeutic applications of CXCR3 antagonists. bioengineer.orgnih.gov Recent research has highlighted the role of the CXCL10/CXCR3 axis in brain injury after hemorrhage, suggesting that models of stroke could also be relevant. bioengineer.org

Models to Assess Biased Signaling: As the importance of biased agonism becomes clearer, there will be a need for preclinical models that can differentiate the in vivo consequences of blocking specific CXCR3 signaling pathways. This may involve using genetically modified animals where certain signaling proteins (e.g., β-arrestins) are knocked out. nih.gov

Chronic Disease Models: Many of the potential indications for CXCR3 antagonists are chronic conditions. Future preclinical studies will need to assess the long-term efficacy and safety of these compounds, as well as the potential for the development of tolerance. nih.gov

By employing these advanced models, researchers can gain a more comprehensive understanding of the therapeutic potential and possible liabilities of this compound and its derivatives, ultimately paving the way for successful clinical development.

Q & A

Basic: How can researchers optimize synthetic routes for 1-(3-Cyanophenyl)-3-piperidin-4-ylurea while minimizing side-product formation?

Answer:

- Factorial Design : Use factorial experiments to systematically vary parameters (e.g., reaction temperature, solvent polarity, stoichiometry) and identify critical variables affecting yield . For example, a 2³ factorial design could test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 5%).

- Kinetic Monitoring : Employ in situ FT-IR or LC-MS to track intermediate formation and adjust reaction conditions dynamically to suppress side reactions (e.g., hydrolysis of the cyanophenyl group) .

- Purification Strategies : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization (solvent screening) to isolate the target compound from structurally similar byproducts .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?

Answer:

- Quantum Chemical Calculations :

- Reaction Pathway Simulation :

Advanced: How should researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:

- Data Triangulation :

- Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives from off-target interactions .

- Apply statistical tools (e.g., ANOVA with post hoc Tukey tests) to assess significance of IC₅₀ differences across replicates .

- Experimental Controls :

Advanced: What strategies are effective for studying the stability of this compound under physiological conditions?

Answer:

- Forced Degradation Studies :

- Metabolite Profiling :

Basic: How can researchers design solubility and permeability assays for this compound?

Answer:

- Solubility Screening :

- Permeability Assessment :

Advanced: What role does molecular dynamics (MD) simulation play in understanding target binding interactions?

Answer:

- Binding Mode Analysis :

- Free Energy Calculations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.